9-(Methylthio)nonanenitrile
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Overview
Description
9-(Methylthio)nonanenitrile is an organic compound with the molecular formula C₁₀H₁₉NS. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to an alkyl chain. This compound is known for its unique structure, where a methylthio group (-SCH₃) is attached to the ninth carbon of the nonanenitrile chain. It has a molecular weight of 185.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Methylthio)nonanenitrile typically involves the reaction of nonanenitrile with methylthiol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows: [ \text{Nonanenitrile} + \text{Methylthiol} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-(Methylthio)nonanenitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nonanenitriles depending on the nucleophile used.
Scientific Research Applications
9-(Methylthio)nonanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain foods.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-(Methylthio)nonanenitrile involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methylthio group can undergo oxidation or substitution. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Nonanenitrile: Lacks the methylthio group, making it less reactive in certain chemical reactions.
8-(Methylthio)octanenitrile: Similar structure but with a shorter alkyl chain.
10-(Methylthio)decanenitrile: Similar structure but with a longer alkyl chain.
Uniqueness
9-(Methylthio)nonanenitrile is unique due to its specific placement of the methylthio group on the ninth carbon, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
58214-94-1 |
---|---|
Molecular Formula |
C10H19NS |
Molecular Weight |
185.33 g/mol |
IUPAC Name |
9-methylsulfanylnonanenitrile |
InChI |
InChI=1S/C10H19NS/c1-12-10-8-6-4-2-3-5-7-9-11/h2-8,10H2,1H3 |
InChI Key |
KQKRRHTVZQEXBX-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCCCC#N |
Origin of Product |
United States |
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